molecular formula C7H7ClN2O B107074 2-Amino-6-chlorobenzamide CAS No. 54166-95-9

2-Amino-6-chlorobenzamide

Cat. No.: B107074
CAS No.: 54166-95-9
M. Wt: 170.59 g/mol
InChI Key: RMDBIAFBDRRSOK-UHFFFAOYSA-N
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Description

2-Amino-6-chlorobenzamide is an organic compound with the molecular formula C7H7ClN2O It is a derivative of benzamide, where the benzene ring is substituted with an amino group at the second position and a chlorine atom at the sixth position

Preparation Methods

2-Amino-6-chlorobenzamide can be synthesized through several methods. One common synthetic route involves the direct condensation of 2-amino-6-chlorobenzonitrile with water under acidic conditions to yield this compound . Another method involves the reaction of 2-amino-6-chlorobenzoic acid with ammonia or an amine in the presence of a dehydrating agent . Industrial production methods often utilize these synthetic routes but may employ different catalysts or reaction conditions to optimize yield and purity.

Chemical Reactions Analysis

2-Amino-6-chlorobenzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Amino-6-chlorobenzamide has several scientific research applications:

Comparison with Similar Compounds

2-Amino-6-chlorobenzamide can be compared with other similar compounds, such as:

    2-Amino-6-chlorobenzoic acid: Similar in structure but with a carboxylic acid group instead of an amide group.

    2-Amino-6-chlorobenzonitrile: Contains a nitrile group instead of an amide group.

    2-Amino-6-chlorobenzylamine: Features a benzylamine group instead of an amide group.

These compounds share some chemical properties but differ in their reactivity and applications

This compound stands out due to its unique combination of an amino group and a chlorine atom on the benzamide structure, which imparts distinct reactivity and potential for diverse applications.

Properties

IUPAC Name

2-amino-6-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,9H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMDBIAFBDRRSOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80546451
Record name 2-Amino-6-chlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80546451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54166-95-9
Record name 2-Amino-6-chlorobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54166-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-6-chlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80546451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-6-chlorobenzamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 2-amino-6-chlorobenzoic acid (2.00 g, 11.65 mmol) in anhydrous THF (20 mL) were added 4-methylmorpholine (1.40 mL, 12.82 mmol), HOBT (1.73 g, 12.82 mmol), and EDCl (2.45 g, 12.82 mmol); the reaction mixture was stirred at room temperature for 30 minutes. 50% (v/v) Ammonium hydroxide solution (10 mL, 132.0 mmol) was added and the mixture was stirred at room temperature for 23 hours. Solvent was evaporated to about 20 mL, poured into aqueous NaHCO3 solution (200 mL) and extracted with ethyl acetate (7×100 mL). The organic phase was washed with water (3×100 mL), dried (Na2SO4), filtered, and evaporated, to give 2-amino-6-chlorobenzamide as a white solid. Yield: 1.65 g (83%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Name
Quantity
1.73 g
Type
reactant
Reaction Step One
Name
Quantity
2.45 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2-amino-6-chlorobenzamide in the synthesis of proximal-benzolumazine and related compounds?

A1: this compound serves as the starting material in the synthesis of proximal-benzolumazine (pyrazino[2,3-f]quinazolin-8,10-(7H,9H)dione), proximal-benzoxanthine (imidazo[4,5-f]-quinazolin-7,9-(6H,8H)-dione), proximal-benzotheophylline (6,8-dimethylimidazo[4,5-f]-quinazolin-7,9-(6H,8H) dione), and proximal-benzocaffeine (1,6,8-trimethylimidazo[4,5-f]quinazolin-7,9-(6H,8H)dione) []. The synthesis proceeds through a series of reactions involving this compound leading to the formation of various 5,6-disubstituted-2,4-(1H,3H)quinazolinediones, which are then further modified to yield the final proximal-benzoheterocycles.

Q2: Are there any reported spectroscopic data for the intermediates or final products derived from this compound in this synthesis?

A2: While the research article primarily focuses on the synthetic route and does not delve into detailed spectroscopic characterization, it does mention that methylation of proximal-benzotheophylline yields a mixture of 3,6,8-trimethylimidazo[4,5-f]quinazolin-7,9-(6H,8H)dione and proximal-benzocaffeine in a 4:1 ratio []. This suggests that techniques like NMR spectroscopy were likely employed for structural confirmation.

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